![molecular formula C12H14N2O3 B11877357 2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B11877357.png)
2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid is a heterocyclic compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol This compound is characterized by its pyrazolo[1,5-a]pyridine core structure, which is substituted with an isopropyl group at the 2-position and a methoxy group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-isopropyl-3-methoxypyridine with hydrazine hydrate to form the pyrazolo[1,5-a]pyridine core. This intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups .
Scientific Research Applications
2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.
2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.
2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-6-carboxylic acid: Similar structure but with the carboxylic acid group at the 6-position.
Uniqueness
The uniqueness of 2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylic acid group at the 4-position, along with the isopropyl and methoxy substituents, can result in distinct interactions with molecular targets and unique properties compared to its analogs .
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
7-methoxy-2-propan-2-ylpyrazolo[1,5-a]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3/c1-7(2)9-6-10-8(12(15)16)4-5-11(17-3)14(10)13-9/h4-7H,1-3H3,(H,15,16) |
InChI Key |
PPOLRTCKWXWFDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C(=CC=C(C2=C1)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]-](/img/structure/B11877281.png)
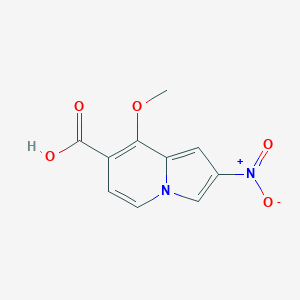

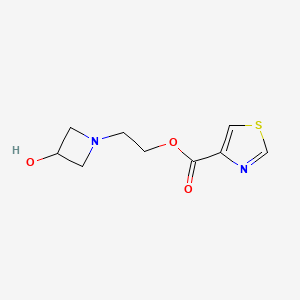

![Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride](/img/structure/B11877299.png)
![4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B11877305.png)
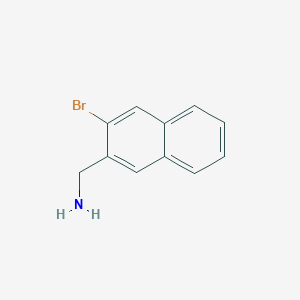
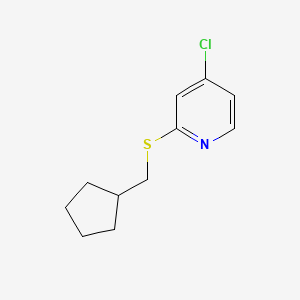
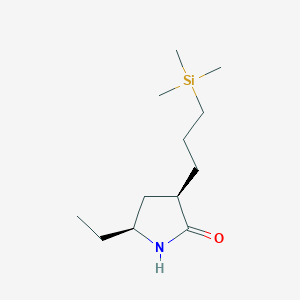
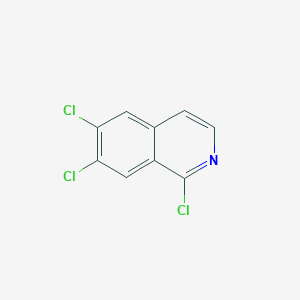


![(6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B11877354.png)
